rac-trans 3'-Hydroxymethylnicotine Hemisuccinate

概要

説明

Synthesis Analysis

The synthesis of compounds similar to rac-trans 3'-Hydroxymethylnicotine Hemisuccinate often involves multi-step processes that may include electrophilic addition reactions, stereodivergent synthesis techniques, and the use of chiral templates for enantioselective formation. For instance, the stereodivergent synthesis of rac cis- and trans-4-hydroxyphosphopipecolic acids highlights the controlled reduction of carbonyl compounds to produce stereochemically diverse products (Morales-Solís et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds structurally related to rac-trans 3'-Hydroxymethylnicotine Hemisuccinate can be elucidated through X-ray crystallography, NMR spectroscopy, and other analytical techniques. For example, the molecular structure of rac-2,3-dimercaptosuccinic acid was determined using single-crystal X-ray analysis, highlighting the importance of stereochemistry and molecular conformation in understanding chemical behavior (Fang & Fernaǹdo, 1994).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds demonstrate a wide range of reactivities and functionalities. Chemical synthesis often exploits these properties to introduce or modify functional groups, control stereochemistry, and build complex molecular architectures. For example, the base-promoted dehydration of rac.-trans-tetrahydro-6-hydroxy-4-[(2-(dimethylamino)ethyl]-7-(4-methoxyphenyl)-1,4-thiazepin-5(2H)-one showcases the reactivity of intermediate compounds in synthesizing target molecules (Mohacsi & O'brien, 1991).

科学的研究の応用

Cerebral Blood Flow Improvement : 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate has been found to increase cerebral blood flow in rats. This compound improves blood flow in the carotid arteries and reduces the constrictor reaction to 5HT(2B/2C) receptor agonists, suggesting potential applications in treating cerebral pathologies (Gan'shina et al., 2011).

Role in Intracellular Signaling : RAC3, a novel member of the Rho family, is implicated in intracellular signaling and is regulated by Bcr. This points to its potential role in breast cancer, indicating the broader applications of rac-trans compounds in cancer research (Haataja et al., 1997).

Chemical Synthesis and Novel Compounds : The synthesis of rac. cis- and trans-1,2-dimethyl-4-hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline has been explored. These compounds are not identical to gigantine, indicating novel approaches in chemical synthesis (Grethe et al., 1967).

Oxidizing Agent Properties : Rac-2,3-dibromo-succinic acid is a strong oxidizing agent with high reactivity towards nitriles and amides, which could have implications in organic synthesis and material science (Bolte & Degen, 2000).

Cancer Therapy : Retinoids, including compounds similar to rac-trans 3'-Hydroxymethylnicotine Hemisuccinate, have shown potential in treating various cancers. They exhibit high response rates in acute promyelocytic leukemia and significant responses in cutaneous T-cell malignancies, juvenile chronic myelogenous leukemia, and dermatologic malignancies (Smith et al., 1992).

Heavy Metal Poisoning Antidote : Rac-DMSA shows potential as an effective antidote for heavy metal poisoning due to its unique conformation and higher solubility in aqueous solutions (Fang & Fernaǹdo, 1994).

Detection of β-Agonists : Carbon nitride nanotubes/ionic liquid nanocomposite effectively detects ractopamine, a dangerous β-agonist, with a linearity range and detection limit of 1.0 × 10^9-1.0 × 10^12 M (Mert et al., 2018).

Safety And Hazards

The safety data sheet for “rac-trans 3’-Hydroxymethylnicotine Hemisuccinate” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation3. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound3.

将来の方向性

While I couldn’t find specific information on the future directions of “rac-trans 3’-Hydroxymethylnicotine Hemisuccinate”, its use in the production of nicotine antibodies suggests potential applications in the development of new treatments for nicotine addiction2.

Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here. Always refer to the appropriate safety data sheets when handling chemicals and follow the guidelines provided by regulatory bodies.

特性

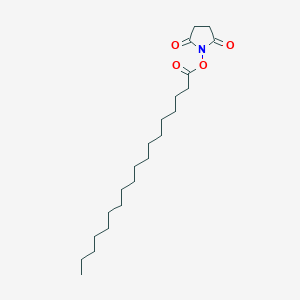

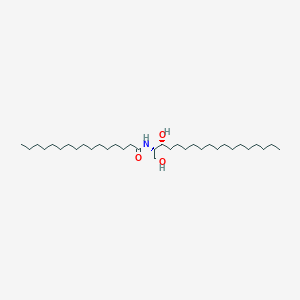

IUPAC Name |

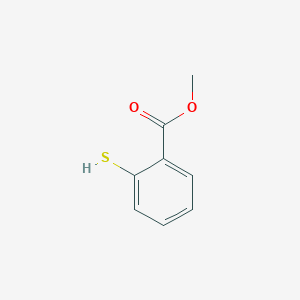

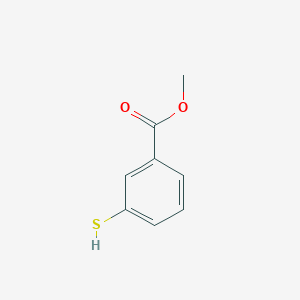

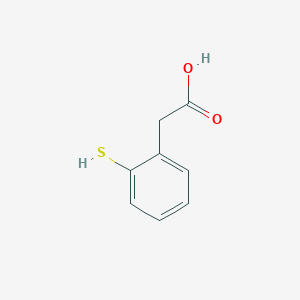

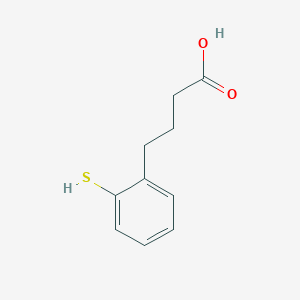

4-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-17-8-6-12(10-21-14(20)5-4-13(18)19)15(17)11-3-2-7-16-9-11/h2-3,7,9,12,15H,4-6,8,10H2,1H3,(H,18,19)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTKSOUZGGAJEJ-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CN=CC=C2)COC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@H]1C2=CN=CC=C2)COC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468456 | |

| Record name | rac-trans 3'-Hydroxymethylnicotine Hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-trans 3'-Hydroxymethylnicotine Hemisuccinate | |

CAS RN |

1207282-59-4 | |

| Record name | rac-trans 3'-Hydroxymethylnicotine Hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)